4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol
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Description
4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a useful research compound. Its molecular formula is C17H13F3N2O3 and its molecular weight is 350.297. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound's relevance is closely tied to its role in the synthesis of indoles, a crucial chemical process for producing complex molecules with potential applications in pharmaceuticals and materials science. Kranjc and Kočevar (2008) demonstrated an expedient route to indoles via a cycloaddition/cyclization sequence, showcasing the versatility of similar benzene derivatives in synthesizing valuable chemical entities Kranjc & Kočevar, 2008.
Crystal Structure and Analysis
The study by Aydın et al. (2021) focuses on the crystal structure and Hirshfeld surface analysis of a related compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, providing insights into the molecular packing and interactions within the crystal lattice. This analysis is pivotal for understanding the compound's solid-state properties and potential applications in material science Aydın et al., 2021.
Antioxidant Activity
Lavanya, Padmavathi, and Padmaja (2014) investigated the synthesis and antioxidant activity of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, highlighting the importance of methoxy substituents in enhancing antioxidant activity. This research underlines the potential of methoxyphenyl-pyrazolyl derivatives in developing antioxidant agents, which could have further implications in pharmaceuticals and nutraceuticals Lavanya, Padmavathi, & Padmaja, 2014.
Molecular Docking and Quantum Chemical Calculations
Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted molecular docking and quantum chemical calculations on a phenol derivative closely related to the target compound. Their work provides a comprehensive understanding of the molecular structure, spectroscopic data, and biological effects predicted by molecular docking results. Such studies are crucial for designing molecules with specific biological activities, opening pathways to targeted drug design Viji et al., 2020.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-25-13-5-3-2-4-11(13)14-15(21-22-16(14)17(18,19)20)10-7-6-9(23)8-12(10)24/h2-8,23-24H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLKXZRLSKARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326585 |
Source
|
Record name | 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662214 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879435-49-1 |
Source
|
Record name | 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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